molecular formula C24H28N6O2 B11197266 4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B11197266
M. Wt: 432.5 g/mol
InChI Key: GUSGDOBOAILKKR-UHFFFAOYSA-N
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Description

4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine moiety, and the attachment of the ethoxyphenyl and methylphenyl groups. Common reagents used in these reactions include ethylamine, 4-ethoxybenzaldehyde, and 3-methylphenylpiperazine. Reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-3-32-20-9-7-18(8-10-20)27-23(31)21-16-26-24(28-22(21)25)30-13-11-29(12-14-30)19-6-4-5-17(2)15-19/h4-10,15-16H,3,11-14H2,1-2H3,(H,27,31)(H2,25,26,28)

InChI Key

GUSGDOBOAILKKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC(=C4)C

Origin of Product

United States

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